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Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947

COMPOUND AT A GLANCE

Identifier MDL-800

Type Small Molecule Allosteric Activator

Primary Target Sirtuin 6 (SIRT6)

Chemical Formula C21H16BrCI2FN206S2

Molecular Weight 626.3 g/mol

CAS Number 2275619-53-7
Introduction

MDL-800 is a first-in-class, selective, and cell-permeable allosteric activator of Sirtuin 6
(SIRT6), an NAD*-dependent deacetylase. SIRT6 is a critical regulator of various cellular
processes, including DNA repair, metabolism, inflammation, and aging. The dysregulation of
SIRT6 has been implicated in numerous diseases, most notably in cancer, making it a
compelling therapeutic target. This technical guide provides an in-depth overview of MDL-800,
including its mechanism of action, synthesis, key experimental data, and detailed protocols for
its use in research settings.

Mechanism of Action
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MDL-800 functions as an allosteric activator of SIRT6.[1][2] It binds to a specific allosteric site
on the SIRT6 enzyme, distinct from the catalytic site, inducing a conformational change that
enhances the enzyme's deacetylase activity.[1][3] This activation leads to the increased
deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56
(H3K56ac).[4] The reduction in these histone acetylation marks is associated with
transcriptional repression of genes involved in cell proliferation and survival.

The activation of SIRT6 by MDL-800 has been shown to increase the binding affinities of both
the acetylated substrate and the NAD* cofactor to the enzyme, thereby increasing its catalytic
efficiency.[5]

Quantitative Data

The following tables summarize the key quantitative data for MDL-800's activity in various
assays.

Table 1: In Vitro Activity

Parameter Value Assay Conditions Reference

Fluor de Lys (FDL)

ECso (SIRT6 )
o 10.3+ 0.3 pM assay with RHKK-Ac- [4]
Activation) )
AMC peptide
FDL assay with
ECso (SIRT6
o 11.0£ 0.3 uM RHKK-Ac-AMC [4]
Activation) )
peptide
>10-fold selective for
SIRTG6 over SIRTZ,
SIRT5, and SIRT7. No
o activity towards Cell-free deacetylase
Selectivity [2][6]

SIRT1, SIRT3, SIRT4, assays
and HDAC1-11 at
concentrations up to

100 pM.

Table 2: Cellular Activity
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Cell Line Assay Parameter Value Reference
BEL-7405
(Hepatocellular Cell Proliferation ICso0 23.3 uM [6]
Carcinoma)
BEL-7405 _
Histone
(Hepatocellular ] ICs0 23.3 uM [6]
) Deacetylation
Carcinoma)
BEL-7405
(Hepatocellular Cell Death ECso 90.4 uM [2]
Carcinoma)
NSCLC Cell

) ) Cell Proliferation ICso0 21.5-34.5uM [4]
Lines (Various)

Experimental Protocols
Synthesis of MDL-800

The synthesis of MDL-800 involves a multi-step process as outlined below.

o Step 1: Synthesis of Methyl 2-(((5-bromo-4-fluoro-2-methylphenyl)amino)sulfonyl)-5-
nitrobenzoate. To a solution of 5-bromo-4-fluoro-2-methylaniline in pyridine, methyl 2-
(chlorosulfonyl)-5-nitrobenzoate is added at O °C. The reaction is stirred at 0 °C for 1 hour
and then at room temperature for 8 hours.[4]

o Step 2: Reduction of the Nitro Group. The product from Step 1 is then subjected to a
reduction of the nitro group to an amine.

o Step 3: Sulfonylation. The resulting amine is then reacted with 3,5-dichlorobenzenesulfonyl
chloride to yield the final product, MDL-800.

A detailed, step-by-step synthesis protocol with characterization data can be found in the
supplementary information of the original publication by Huang et al., Nature Chemical Biology,
2018.[7][8][9]

SIRT6 Activity Assay (Fluor de Lys Assay)
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This assay measures the deacetylase activity of SIRT6 on a fluorogenic substrate.

Prepare a reaction mixture containing SIRT6 enzyme, the acetylated peptide substrate (e.qg.,
RHKK-Ac-AMC), NAD+, and MDL-800 at various concentrations in an appropriate assay
buffer.

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a
SIRTG6 inhibitor (e.g., nicotinamide). The developer cleaves the deacetylated peptide,
releasing a fluorescent signal.

Measure the fluorescence intensity using a microplate reader at the appropriate excitation
and emission wavelengths.

Calculate the ECso value by plotting the fluorescence intensity against the concentration of
MDL-800.

Cell Proliferation Assay (CCK-8 or MTT)

This assay determines the effect of MDL-800 on the proliferation of cancer cells.

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of MDL-800 or a vehicle control (e.g., DMSO).
Incubate the cells for a specified period (e.g., 48-72 hours).

Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the
ICso value.

Western Blotting for Histone Acetylation
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This technique is used to assess the effect of MDL-800 on the acetylation status of SIRT6

substrates.

Treat cells with MDL-800 at various concentrations for a specified time.

Lyse the cells and extract total protein or histone proteins.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-
H3K9ac, anti-H3K56ac) and a loading control (e.g., anti-Histone H3, anti-B-actin).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of MDL-800 in a living organism.

Implant cancer cells (e.g., BEL-7405 or NSCLC cell lines) subcutaneously into the flank of
immunocompromised mice (e.g., nude mice).

Allow the tumors to grow to a palpable size.

Randomly assign the mice to treatment groups (vehicle control and MDL-800 at various
doses).

Administer MDL-800 or vehicle to the mice via an appropriate route (e.g., intraperitoneal
injection) on a defined schedule.

Measure tumor volume and body weight regularly throughout the study.
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e At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Visualizations

MDL-800, through its activation of SIRT6, modulates several key signaling pathways involved
in cancer progression.

SIRT6-Mediated Cell Cycle Arrest

MDL-800 treatment leads to the activation of SIRT6, which in turn deacetylates H3K9 and
H3K56. This epigenetic modification results in the transcriptional repression of genes crucial for
cell cycle progression, leading to an arrest in the GO/G1 phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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